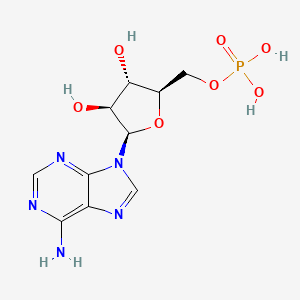

Fosfato de vidarabina

Descripción general

Descripción

El fosfato de vidarabina, también conocido como 9-β-D-arabinofuranosil adenina monofosfato, es un compuesto antiviral con actividad significativa contra los virus de ADN. Es un análogo de nucleósido derivado de la adenosina, donde el azúcar ribosa se reemplaza por una parte de arabinosa. El this compound exhibe propiedades antivirales y se ha utilizado en el tratamiento de infecciones causadas por el virus del herpes simple, el virus de la varicela-zóster y otros virus de ADN .

Aplicaciones Científicas De Investigación

El fosfato de vidarabina tiene una amplia gama de aplicaciones en la investigación científica:

Química: Utilizado como compuesto modelo para estudiar análogos de nucleósidos y sus interacciones con las enzimas.

Biología: Empleado en la investigación sobre los mecanismos de replicación y reparación del ADN debido a su capacidad para inhibir la ADN polimerasa viral.

Medicina: Investigado por sus propiedades antivirales y su posible uso en el tratamiento de infecciones virales como el herpes simple y la varicela-zóster.

Industria: Utilizado en el desarrollo de fármacos antivirales y como estándar de referencia en el control de calidad farmacéutico

Mecanismo De Acción

El fosfato de vidarabina ejerce sus efectos antivirales interfiriendo con la síntesis del ADN viral. Se fosforila secuencialmente por las quinasas celulares a su forma activa de trifosfato, que actúa como inhibidor y sustrato de la ADN polimerasa viral. Esto lleva a la incorporación del trithis compound en la cadena de ADN viral, impidiendo la formación de enlaces fosfodiéster y provocando la desestabilización del ADN viral. Además, la forma dithis compound inhibe la ribonucleótido reductasa, lo que reduce aún más la replicación viral .

Análisis Bioquímico

Biochemical Properties

Vidarabine phosphate plays a crucial role in biochemical reactions by interfering with the synthesis of viral DNA . It is a nucleoside analog that must be phosphorylated to become active. This phosphorylation occurs in three steps, converting vidarabine phosphate to its active triphosphate form, ara-ATP . Ara-ATP acts as both an inhibitor and a substrate for viral DNA polymerase, leading to the formation of faulty DNA . Vidarabine phosphate interacts with enzymes such as thymidine kinase, which is encoded by herpes simplex and varicella-zoster viruses .

Cellular Effects

Vidarabine phosphate affects various types of cells and cellular processes by inhibiting viral DNA synthesis . It influences cell function by interfering with cell signaling pathways and gene expression. The compound is phosphorylated by cellular kinases to its active form, which then inhibits viral DNA polymerase . This inhibition prevents the formation of phosphodiester bridges between DNA bases, leading to the destabilization of viral DNA strands .

Molecular Mechanism

The molecular mechanism of vidarabine phosphate involves its sequential phosphorylation by kinases to form ara-ATP . Ara-ATP competitively inhibits dATP, a substrate for viral DNA polymerase, resulting in the incorporation of ara-ATP into the growing viral DNA chain . This incorporation leads to the termination of DNA synthesis and the formation of faulty DNA . Additionally, ara-ADP, the diphosphorylated form of vidarabine, inhibits ribonucleotide reductase, further disrupting viral DNA synthesis .

Temporal Effects in Laboratory Settings

In laboratory settings, vidarabine phosphate exhibits changes in its effects over time. The compound is rapidly deaminated in the gastrointestinal tract to ara-Hx . Vidarabine and its metabolites can be found intracellularly for several weeks following administration . There is no evidence of extracellular accumulation . The stability and degradation of vidarabine phosphate are crucial for its long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of vidarabine phosphate vary with different dosages in animal models. For instance, a dose of 15 mg/kg/day has been shown to prevent cardiac dysfunction in mice . Higher doses may lead to toxic or adverse effects . The oral LD50 for vidarabine is greater than 5020 mg/kg in mice and rats, indicating a relatively high safety margin .

Metabolic Pathways

Vidarabine phosphate is involved in metabolic pathways that include its phosphorylation to ara-ATP . This active form inhibits viral DNA polymerase and ribonucleotide reductase . The compound is also prone to deamination by adenosine deaminase to inosine . These metabolic pathways are essential for its antiviral activity and influence on metabolic flux and metabolite levels .

Transport and Distribution

Vidarabine phosphate is transported and distributed within cells and tissues through various mechanisms. It is converted to its active metabolite, which can cross the blood-brain barrier . The compound’s distribution is influenced by its affinity for viral thymidine kinase, which converts it to vidarabine monophosphate . This monophosphate is further converted to diphosphate and triphosphate forms by cellular enzymes .

Subcellular Localization

The subcellular localization of vidarabine phosphate is crucial for its activity and function. The compound is sequentially phosphorylated by kinases within the cell to form ara-ATP . This active form is localized in the nucleus, where it inhibits viral DNA polymerase . The targeting signals and post-translational modifications that direct vidarabine phosphate to specific compartments or organelles are essential for its antiviral activity .

Métodos De Preparación

Rutas de Síntesis y Condiciones de Reacción: La síntesis de fosfato de vidarabina implica la fosforilación de vidarabina. Un método común incluye disolver vidarabina en fosfato de trietilo y agregar oxicloruro de fósforo en condiciones de baja temperatura. Esta reacción es seguida por pasos de postratamiento como la decoloración con carbón activado para obtener el producto crudo .

Métodos de Producción Industrial: La producción industrial de this compound generalmente sigue una ruta sintética similar, pero se optimiza para obtener un mayor rendimiento y eficiencia. El proceso implica el uso de reactores a gran escala y un control estricto de las condiciones de reacción para garantizar una calidad de producto constante. El producto crudo se refina aún más mediante pasos de cristalización y purificación para lograr la pureza deseada .

Análisis De Reacciones Químicas

Tipos de Reacciones: El fosfato de vidarabina experimenta varios tipos de reacciones químicas, incluida la fosforilación, la desfosforilación y la glicosilación. También puede participar en reacciones de sustitución donde se modifica la parte de arabinosa.

Reactivos y Condiciones Comunes:

Fosforilación: Oxicloruro de fósforo en fosfato de trietilo en condiciones de baja temperatura.

Desfosforilación: Métodos enzimáticos o químicos utilizando fosfatasas o condiciones ácidas.

Glicosilación: Métodos enzimáticos utilizando glicosiltransferasas.

Productos Principales:

This compound: El producto principal de la fosforilación.

Difosfato y Trithis compound: Formados a través de pasos de fosforilación secuenciales.

Nucleósidos Modificados: Resultantes de reacciones de sustitución

Comparación Con Compuestos Similares

El fosfato de vidarabina es único entre los análogos de nucleósidos debido a su capacidad para inhibir la ADN polimerasa viral tanto a nivel de difosfato como de trifosfato. Compuestos similares incluyen:

Citarabina: Otro análogo de nucleósido utilizado principalmente en el tratamiento del cáncer.

Aciclovir: Un fármaco antiviral ampliamente utilizado que también se dirige a la ADN polimerasa viral pero requiere trifosforilación para su actividad.

Ganciclovir: Un compuesto antiviral con un mecanismo de acción similar pero un espectro de actividad diferente

La acción inhibitoria dual del this compound a nivel de difosfato y trifosfato lo diferencia de estos otros compuestos, lo que lo convierte en una herramienta valiosa en la investigación y la terapia antivirales.

Propiedades

IUPAC Name |

[(2R,3S,4S,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N5O7P/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(22-10)1-21-23(18,19)20/h2-4,6-7,10,16-17H,1H2,(H2,11,12,13)(H2,18,19,20)/t4-,6-,7+,10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDMBCSSLTHHNCD-UHTZMRCNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)O)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N5O7P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401009318 | |

| Record name | Vidarabine phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401009318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

347.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29984-33-6 | |

| Record name | ara-AMP | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29984-33-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Vidarabine phosphate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029984336 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Vidarabine phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401009318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9-(5-O-phosphono-β-D-arabinofuranosyl)adenine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.431 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | VIDARABINE PHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/106XV160TZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

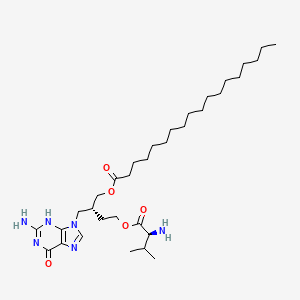

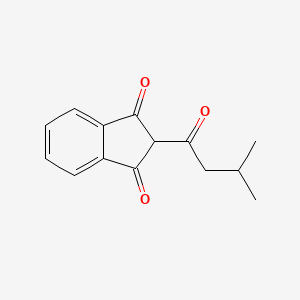

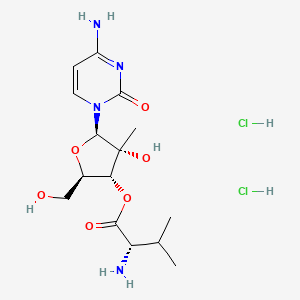

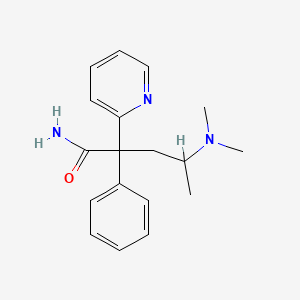

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.